2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine
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Overview
Description
2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery due to their broad substrate scope and functionalization potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a condensation reaction between 2-aminophenol and aldehydes can be catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine include other benzoxazole derivatives, such as:
- 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. For example, the presence of the N,N-dimethylethenamine group may enhance its solubility and reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3 |
InChI Key |
OUHITQYQFYIYFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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